molecular formula C7H15N3S B10945899 1,3,5-Triazine-2(1H)-thione, 5-butyltetrahydro- CAS No. 2669-95-6

1,3,5-Triazine-2(1H)-thione, 5-butyltetrahydro-

Cat. No.: B10945899
CAS No.: 2669-95-6
M. Wt: 173.28 g/mol
InChI Key: WSCQSKLSWOQFNU-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2(1H)-thione, 5-butyltetrahydro- is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields such as agriculture, medicine, and materials science. This particular compound is characterized by the presence of a thione group at the second position and a butyl group at the fifth position of the triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2(1H)-thione, 5-butyltetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of butylamine with carbon disulfide and formaldehyde, followed by cyclization to form the triazine ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods

In an industrial setting, the production of 1,3,5-Triazine-2(1H)-thione, 5-butyltetrahydro- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2(1H)-thione, 5-butyltetrahydro- undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The hydrogen atoms on the triazine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted triazines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3,5-Triazine-2(1H)-thione, 5-butyltetrahydro- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2(1H)-thione, 5-butyltetrahydro- involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The compound may also interact with DNA and other biomolecules, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Triazine-2,4(1H,3H)-dione, 1,3,5-tributyldihydro-
  • 5-Ethyl-1,3-Bis(Hydroxymethyl)-1,3,5-Triazinan-2-One

Uniqueness

1,3,5-Triazine-2(1H)-thione, 5-butyltetrahydro- is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to other triazine derivatives. The butyl group at the fifth position also contributes to its unique properties, affecting its solubility, stability, and interactions with other molecules.

Properties

CAS No.

2669-95-6

Molecular Formula

C7H15N3S

Molecular Weight

173.28 g/mol

IUPAC Name

5-butyl-1,3,5-triazinane-2-thione

InChI

InChI=1S/C7H15N3S/c1-2-3-4-10-5-8-7(11)9-6-10/h2-6H2,1H3,(H2,8,9,11)

InChI Key

WSCQSKLSWOQFNU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CNC(=S)NC1

Origin of Product

United States

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